Ergost-5-en-3-ol, (3beta,24R)- Ergost-5-en-3-ol, (3beta,24R)- Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring. Campesterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, campesterol is considered to be a sterol lipid molecule. Campesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Campesterol has been found in human kidney, muscle and hepatic tissue tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, campesterol is primarily located in the membrane (predicted from logP) and cytoplasm. Campesterol can be biosynthesized from campestane. Being a steroid, campesterol is a precursor of anabolic steroid boldenone. Boldenone undecylenate is commonly used in veterinary medicine to induce growth in cattle, but it is also one of the most commonly abused anabolic steroids in sports. This led to suspicion that some athletes testing positive on boldenone undecylenate did not actually abuse the hormone itself, but consumed food rich in campesterol or similar phytosteroids.
Brand Name: Vulcanchem
CAS No.: 474-62-4
VCID: VC0007323
InChI: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C₂₈H₄₈O
Molecular Weight: 400.7 g/mol

Ergost-5-en-3-ol, (3beta,24R)-

CAS No.: 474-62-4

Inhibitors

VCID: VC0007323

Molecular Formula: C₂₈H₄₈O

Molecular Weight: 400.7 g/mol

Ergost-5-en-3-ol, (3beta,24R)- - 474-62-4

CAS No. 474-62-4
Product Name Ergost-5-en-3-ol, (3beta,24R)-
Molecular Formula C₂₈H₄₈O
Molecular Weight 400.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Standard InChIKey SGNBVLSWZMBQTH-PODYLUTMSA-N
Isomeric SMILES C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Melting Point 157-158°C
Physical Description Solid
Description Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring. Campesterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, campesterol is considered to be a sterol lipid molecule. Campesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Campesterol has been found in human kidney, muscle and hepatic tissue tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, campesterol is primarily located in the membrane (predicted from logP) and cytoplasm. Campesterol can be biosynthesized from campestane. Being a steroid, campesterol is a precursor of anabolic steroid boldenone. Boldenone undecylenate is commonly used in veterinary medicine to induce growth in cattle, but it is also one of the most commonly abused anabolic steroids in sports. This led to suspicion that some athletes testing positive on boldenone undecylenate did not actually abuse the hormone itself, but consumed food rich in campesterol or similar phytosteroids.
Synonyms 22,23-dihydrobrassicasterol
24 alpha-methylcholest-5-en-3 beta-ol
24-methylcholesterol
campesterol
campesterol, (3beta)-isomer
campesterol, (3beta,24xi)-isomer
ergost-5-en-3 beta- ol, 24 epime
Reference 1. Segura R, Javierre C, Lizarraga MA, Ros E. Other relevant components of nuts: phytosterols, folate and minerals. Br J Nutr. 2006 Nov;96 Suppl 2:S36-44. doi: 10.1017/bjn20061862. Erratum in: Br J Nutr. 2008 Feb;99(2):447-8. PMID: 17125532.

2. Gabay O, Sanchez C, Salvat C, Chevy F, Breton M, Nourissat G, Wolf C, Jacques C, Berenbaum F. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis Cartilage. 2010 Jan;18(1):106-16. doi: 10.1016/j.joca.2009.08.019. Epub 2009 Sep 15. PMID: 19786147.

3. Heggen E, Granlund L, Pedersen JI, Holme I, Ceglarek U, Thiery J, Kirkhus B, Tonstad S. Plant sterols from rapeseed and tall oils: effects on lipids, fat-soluble vitamins and plant sterol concentrations. Nutr Metab Cardiovasc Dis. 2010 May;20(4):258-65. doi: 10.1016/j.numecd.2009.04.001. Epub 2009 Sep 12. PMID: 19748247.

4. Calpe-Berdiel L, Escolà-Gil JC, Blanco-Vaca F. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. Atherosclerosis. 2009 Mar;203(1):18-31. doi: 10.1016/j.atherosclerosis.2008.06.026. Epub 2008 Jul 6. PMID: 18692849.

5. Richelle M, Enslen M, Hager C, Groux M, Tavazzi I, Godin JP, Berger A, Métairon S, Quaile S, Piguet-Welsch C, Sagalowicz L, Green H, Fay LB. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans. Am J Clin Nutr. 2004 Jul;80(1):171-7. doi: 10.1093/ajcn/80.1.171. PMID: 15213045.
PubChem Compound 173183
Last Modified Nov 11 2021
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